Product packaging for 4-Chloro-2-methoxybenzoyl chloride(Cat. No.:CAS No. 5607-64-7)

4-Chloro-2-methoxybenzoyl chloride

Cat. No.: B3053777
CAS No.: 5607-64-7
M. Wt: 205.03 g/mol
InChI Key: OKEFBVALFLRAFV-UHFFFAOYSA-N
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Description

Contextual Overview of Substituted Benzoyl Chlorides in Organic Synthesis

Substituted benzoyl chlorides are a cornerstone of organic synthesis, valued for their role as versatile acylating agents. ganeshremedies.com Benzoyl chloride itself is a typical acyl chloride that reacts with alcohols to form esters and with amines to yield amides. wikipedia.org When substituents are present on the benzene (B151609) ring, they can significantly influence the reaction rates and outcomes.

These compounds are pivotal in Friedel-Crafts acylation reactions, where they react with aromatic compounds to introduce a benzoyl group, leading to the formation of benzophenones and related derivatives. wikipedia.org The specific nature of the substituent—whether it is electron-donating or electron-withdrawing—determines the reactivity of the acyl chloride and can direct the position of further substitutions on the aromatic ring. For example, 4-methoxybenzoyl chloride is used in the synthesis of potential anti-cancer agents and coumarin (B35378) dimers with potential HIV-1 activity. chemicalbook.com Similarly, other derivatives like 4-nitrobenzoyl chloride and 4-chlorobenzoyl chloride are precursors to pharmaceuticals and high-performance polymers, respectively. wikipedia.org

Importance of Halogen and Methoxy (B1213986) Substituents in Acyl Chloride Reactivity

The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of inductive and resonance effects.

Methoxy Substituents : A methoxy group (-OCH₃) also exhibits both inductive and resonance effects. It is electron-withdrawing via the inductive effect (-I) but is strongly electron-donating through resonance (+M) due to the lone pairs on the oxygen atom. stackexchange.com The resonance effect typically dominates, increasing the electron density in the benzene ring. stackexchange.com This can decrease the electrophilicity of the carbonyl carbon, thus reducing the reactivity of the acyl chloride compared to an unsubstituted benzoyl chloride. In the case of 4-Chloro-2-methoxybenzoyl chloride, the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique reactivity profile. The methoxy group at the ortho position can also exert a steric influence on the reaction.

Table 2: Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-Cl (Chloro) Electron-withdrawing (-I)Weakly electron-donating (+M)Deactivating
-OCH₃ (Methoxy) Electron-withdrawing (-I)Strongly electron-donating (+M)Activating

Academic Research Trajectories for Aromatic Acyl Chlorides

Current academic research on aromatic acyl chlorides is focused on developing novel synthetic methodologies and expanding their applications. One significant area of investigation is the development of milder and more efficient methods for their synthesis. For instance, research has demonstrated the rapid generation of acid chlorides from carboxylic acids under mild conditions using aromatic cation activation, which avoids the harsh reagents often associated with traditional methods. nih.govorganic-chemistry.org Catalytic methods, such as using a Brønsted acid with thionyl chloride, have also been developed to improve the efficiency and cost-effectiveness of chlorination processes for aromatic carboxylic acids. tandfonline.com

Another burgeoning research area is the use of aromatic acyl chlorides in photoredox catalysis. They have been successfully employed as precursors to acyl radicals under visible light, enabling the synthesis of various heterocyclic compounds. sigmaaldrich.com This approach opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the scope of their application in cross-coupling reactions is continuously being explored. Recent studies have shown their utility in reactions with organoboron compounds to synthesize complex molecules like α-alkoxyketones. acs.org These research efforts highlight the enduring importance of aromatic acyl chlorides as versatile building blocks in modern organic chemistry, with ongoing work aimed at enhancing their synthetic utility and discovering new transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B3053777 4-Chloro-2-methoxybenzoyl chloride CAS No. 5607-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEFBVALFLRAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622859
Record name 4-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5607-64-7
Record name 4-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Pathways and Methodologies for 4 Chloro 2 Methoxybenzoyl Chloride

Established General Synthesis Routes for Acyl Chlorides

The formation of an acyl chloride from a carboxylic acid is a fundamental transformation in organic synthesis. This is achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). This conversion is critical because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them versatile intermediates for synthesizing esters, amides, and other derivatives. The primary precursor for 4-Chloro-2-methoxybenzoyl chloride is 4-Chloro-2-methoxybenzoic acid.

The most common and direct method for preparing acyl chlorides is the treatment of a carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient nature of its byproducts. prepchem.comgoogle.com

The reaction between a carboxylic acid and thionyl chloride proceeds through a mechanism where the carboxylic acid's hydroxyl group is converted into a superior leaving group. The process begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent steps that result in the formation of the acyl chloride, along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). google.comgoogle.com The gaseous nature of these byproducts simplifies the purification of the desired acyl chloride product. prepchem.com

A typical procedure for a related compound, 4-methoxybenzoyl chloride, involves treating 4-methoxybenzoic acid with thionyl chloride, often in a solvent like benzene (B151609) and with the presence of a catalyst. prepchem.com This general approach is directly applicable to the synthesis of this compound from 4-Chloro-2-methoxybenzoic acid.

While thionyl chloride is prevalent, other reagents are also effective for the synthesis of acyl chlorides from carboxylic acids. These alternatives can be advantageous in specific contexts, offering different reactivity profiles or milder reaction conditions.

Oxalyl Chloride ((COCl)₂): This reagent is often used for its mild reaction conditions and clean conversions. chemicalbook.comwikipedia.org Like thionyl chloride, its byproducts (CO₂, CO, and HCl) are gaseous, which facilitates easy removal from the reaction mixture. Oxalyl chloride is particularly favored in laboratory-scale syntheses where milder conditions are preferred. wikipedia.org The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM). chemicalbook.com

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. google.com

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to produce the acyl chloride and the byproduct phosphorus oxychloride (POCl₃). google.com

Phosphorus trichloride (PCl₃) also yields the desired acyl chloride, with phosphorous acid (H₃PO₃) as the byproduct.

The choice of reagent can depend on the specific substrate and the desired purity of the final product, as the boiling points of the byproducts may complicate purification by distillation.

Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis
Chlorinating AgentFormulaByproductsKey Advantages
Thionyl ChlorideSOCl₂SO₂, HCl (gases)Volatile byproducts simplify purification. prepchem.comgoogle.com
Oxalyl Chloride(COCl)₂CO₂, CO, HCl (gases)Milder conditions, clean reaction. chemicalbook.comwikipedia.org
Phosphorus PentachloridePCl₅POCl₃, HClEffective, strong chlorinating agent. google.com
Phosphorus TrichloridePCl₃H₃PO₃Used when gaseous HCl is to be avoided. google.com

Catalytic Enhancements in Acyl Chloride Synthesis

The efficiency of acyl chloride synthesis can be significantly improved by the use of catalysts. These substances accelerate the reaction rate, often allowing for milder conditions and shorter reaction times.

N,N-Dimethylformamide (DMF) is a commonly used catalyst, particularly in reactions involving thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.comwikipedia.org Even a catalytic amount of DMF can dramatically increase the rate of acyl chloride formation.

The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a highly reactive electrophilic species known as a Vilsmeier reagent (an imidoyl chloride derivative). wikipedia.org This intermediate is more reactive towards the carboxylic acid than the original chlorinating agent. The carboxylic acid then reacts with the Vilsmeier reagent. In the subsequent step, a chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and the regeneration of the DMF catalyst. This catalytic cycle allows a small amount of DMF to facilitate the conversion of a large quantity of carboxylic acid.

For instance, the synthesis of 4-methoxybenzoyl chloride is effectively achieved by reacting 4-methoxybenzoic acid with oxalyl chloride in the presence of a few drops of DMF. chemicalbook.com This process is generally complete within an hour at room temperature, highlighting the remarkable efficiency of the catalyzed reaction.

Synthetic Strategies for Halogenated Methoxybenzoyl Chloride Analogues

The synthesis of the specific precursor, 4-Chloro-2-methoxybenzoic acid, requires the introduction of both a chlorine atom and a methoxy (B1213986) group onto a benzene ring in a specific orientation. This is typically achieved through electrophilic aromatic substitution reactions, where the directing effects of the substituents play a crucial role.

The synthesis of 4-Chloro-2-methoxybenzoic acid involves the chlorination of a substituted benzene ring. The methoxy group (-OCH₃) and the carboxylic acid group (-COOH) present on the ring direct incoming electrophiles to specific positions.

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring through resonance, making the positions ortho and para to it more susceptible to electrophilic attack.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive and directing incoming groups to the meta position.

In a disubstituted benzene ring, the directing effect of the more powerful activating group typically dominates. Therefore, starting with 2-methoxybenzoic acid, the strongly activating methoxy group directs the incoming electrophile (chlorine) primarily to the para position (position 4), leading to the desired 4-Chloro-2-methoxybenzoic acid.

A relevant industrial synthesis involves the chlorination of 4-amino-2-methoxy-benzoic acid methyl ester with N-chlorosuccinimide (NCS) in a DMF solution. google.com This demonstrates a method for the selective chlorination of a methoxy-substituted aromatic ring, which is a key step in forming the required substitution pattern for the precursor of this compound.

Derivatization of Benzaldehyde (B42025) Precursors

The synthesis of this compound from its corresponding benzaldehyde precursor, 4-Chloro-2-methoxybenzaldehyde, is a well-established two-step process. This pathway involves an initial oxidation of the aldehyde functional group to a carboxylic acid, followed by the conversion of the carboxylic acid to the final acyl chloride.

Step 1: Oxidation of 4-Chloro-2-methoxybenzaldehyde

The first step is the oxidation of 4-Chloro-2-methoxybenzaldehyde to 4-Chloro-2-methoxybenzoic acid. This is a standard transformation in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion efficiently. Common laboratory and industrial reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of reagent depends on factors such as substrate tolerance, desired yield, and reaction conditions. A general scheme for this oxidation is presented below.

Reaction Scheme: Oxidation of Benzaldehyde Precursor

One documented approach for a similar compound involves taking a methoxybenzaldehyde derivative as the raw material and oxidizing it to produce the corresponding methoxybenzoic acid google.com.

Step 2: Conversion to this compound

The second step involves the conversion of the intermediate, 4-Chloro-2-methoxybenzoic acid, into the target acyl chloride, this compound. This is typically achieved by treating the carboxylic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often favored due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction, particularly when using oxalyl chloride chemicalbook.com.

Reaction Scheme: Chlorination of Carboxylic Acid

This direct chlorination is a widely used method for synthesizing various benzoyl chloride derivatives chemicalbook.comchemicalbook.com.

StepReactantProductKey Reagents
14-Chloro-2-methoxybenzaldehyde4-Chloro-2-methoxybenzoic acidKMnO₄, Jones Reagent, or other oxidizing agents
24-Chloro-2-methoxybenzoic acidThis compoundThionyl chloride (SOCl₂) or Oxalyl chloride

Advanced Synthetic Approaches to this compound Derivatives

As a reactive acyl chloride, this compound is a valuable building block for synthesizing a wide range of more complex derivatives. Its primary role is as an acylating agent, enabling the introduction of the 4-chloro-2-methoxybenzoyl group into various molecules through reactions with nucleophiles. These reactions are fundamental in the development of new compounds in the pharmaceutical and agrochemical sectors chemimpex.com.

The most common transformations involve reactions with amines to form amides and with alcohols to form esters. These reactions, often performed under Schotten-Baumann conditions, typically involve the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct, driving the reaction to completion .

Synthesis of Amide Derivatives:

The reaction of this compound with primary or secondary amines yields N-substituted amides. This is a cornerstone of medicinal chemistry for creating bioactive molecules.

A notable example is the synthesis of complex sulfamoylbenzamides. In a patented process, a methoxybenzoic acid is reacted with a 4-sulphamoylbenzoic acid compound in the presence of thionyl chloride at elevated temperatures (80-90°C) google.com. This in-situ formation of the benzoyl chloride, which then reacts with the amine moiety of the other reactant, demonstrates an advanced, one-pot approach to complex amide synthesis google.com.

Reactant 1Reactant 2Product TypeReaction ConditionsReference
o-Methoxybenzoic acid4-Sulphamoylbenzoic acidAmide DerivativeThionyl chloride, Isopropyl acetate, 80-90°CUS9725409B2 google.com
This compoundPrimary/Secondary AmineN-Substituted AmideBase (e.g., Pyridine, NaOH)General Methodology

Synthesis of Complex Heterocyclic Derivatives:

This compound also serves as a key intermediate in the synthesis of complex heterocyclic structures. For instance, its precursor, 4-Chloro-2-methoxybenzoic acid, is utilized in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanone sigmaaldrich.com. The synthesis involves the activation of the carboxylic acid to its more reactive acyl chloride form before reaction with the bipyrrole nucleophile. This highlights its application in creating molecules with intricate architectures for potential use in drug discovery.

PrecursorTarget DerivativeApplication Area
4-Chloro-2-methoxybenzoic acid(2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanonePharmaceutical Intermediate sigmaaldrich.com

These examples underscore the versatility of this compound as a reactive intermediate for accessing a diverse array of chemical structures with potential biological activity.

Iii. Mechanistic Investigations of 4 Chloro 2 Methoxybenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org

The reaction of 4-Chloro-2-methoxybenzoyl chloride with alcohols provides a direct route to the corresponding esters. ganeshremedies.comsigmaaldrich.com This transformation follows the characteristic nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org

The process begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org This is typically a rapid and exothermic reaction. libretexts.org The subsequent collapse of the tetrahedral intermediate results in the expulsion of a chloride ion and the formation of a protonated ester. A base, often a tertiary amine like pyridine (B92270) or even another molecule of the alcohol, then deprotonates the intermediate to yield the final ester product and a hydrochloride salt. libretexts.org

Table 1: Esterification of this compound

Reactant Product Mechanism

This table illustrates the general esterification reaction.

The synthesis of amides from this compound proceeds through aminolysis, a reaction with ammonia (B1221849) or primary or secondary amines. ganeshremedies.comsigmaaldrich.com This reaction is generally very fast due to the high nucleophilicity of amines.

The mechanism is analogous to esterification. youtube.comkhanacademy.org The nitrogen atom of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comkhanacademy.org This intermediate then collapses, eliminating the chloride ion. A second equivalent of the amine acts as a base to deprotonate the resulting ammonium (B1175870) ion, affording the stable amide and an ammonium chloride salt. youtube.comkhanacademy.org Using two equivalents of the amine is a common strategy to neutralize the hydrogen chloride produced.

Table 2: Aminolysis of this compound

Reactant Product Mechanism

This table outlines the general aminolysis reaction.

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed or symmetrical anhydride (B1165640). ganeshremedies.comnih.gov This reaction is another example of nucleophilic acyl substitution.

Typically, a carboxylic acid is deprotonated by a non-nucleophilic base like pyridine to form a carboxylate anion. orgsyn.org This carboxylate then acts as the nucleophile, attacking the carbonyl carbon of this compound. The subsequent elimination of the chloride ion from the tetrahedral intermediate yields the anhydride. nih.gov Symmetrical anhydrides can be prepared from the corresponding carboxylic acid. nih.gov

Table 3: Anhydride Formation from this compound

Reactant Product Mechanism

This table summarizes the general reaction for anhydride synthesis.

A notable reaction of this compound is its conversion to 4-chloro-2-methoxybenzoyl isothiocyanate. This is achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, such as potassium or sodium thiocyanate. sigmaaldrich.comrdd.edu.iq

The mechanism involves a nucleophilic attack by the sulfur atom of the thiocyanate ion on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form an acyl isothiocyanate intermediate. rdd.edu.iq In some synthetic procedures, this intermediate is not isolated but is reacted in situ with an amine to form thiourea (B124793) derivatives. rdd.edu.iq

Table 4: Isothiocyanate Formation

Reactant Intermediate Mechanism

This table details the formation of the isothiocyanate derivative.

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound is centered on the acyl chloride group, the benzene (B151609) ring can also undergo electrophilic aromatic substitution, although the presence of the deactivating acyl group makes these reactions less favorable.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in a Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.org This reaction introduces the 4-chloro-2-methoxybenzoyl group onto another aromatic substrate.

The mechanism begins with the formation of a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which then cleaves to form a resonance-stabilized acylium ion. sigmaaldrich.comlibretexts.org This electrophile is then attacked by the electron-rich aromatic ring of the substrate. sigmaaldrich.com The subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the diaryl ketone product. sigmaaldrich.comlibretexts.org A key advantage of Friedel-Crafts acylation is that the product is a ketone, which is deactivating and thus prevents further acylation of the same ring. organic-chemistry.orglibretexts.org

Table 5: Friedel-Crafts Acylation

Reactant Catalyst Product Mechanism

This table describes the general Friedel-Crafts acylation reaction.

Solvolysis Kinetics and Reaction Channels

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. For an acyl chloride like this compound, this process typically involves the cleavage of the carbon-chlorine bond. The mechanism of this reaction is highly dependent on the structure of the acyl chloride and the properties of the solvent.

The rate of solvolysis is significantly influenced by the nucleophilicity and ionizing power of the solvent. Solvent nucleophilicity refers to the ability of the solvent to donate an electron pair to the electrophilic carbonyl carbon. In highly nucleophilic solvents, the reaction tends to proceed through a bimolecular pathway where the solvent directly attacks the carbonyl carbon.

For related benzoyl chlorides, studies have shown a clear dependence on solvent properties. A quantitative tool to analyze this is the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity (N).

m is the sensitivity of the substrate to solvent ionizing power (Y).

A high l value (typically > 1.0) indicates a mechanism with significant nucleophilic participation from the solvent, characteristic of an associative SN2 or an addition-elimination pathway. Conversely, a low l value (close to 0) suggests a dissociative mechanism where bond breaking is more important. Without experimental data for this compound, its specific l and m values remain undetermined.

The solvolysis of acyl chlorides is understood to occur along a spectrum of mechanisms, ranging from a fully associative bimolecular nucleophilic substitution (SN2) to a fully dissociative unimolecular nucleophilic substitution (SN1). google.com

SN2 Pathway (Associative/Addition-Elimination): This pathway is favored in solvents with high nucleophilicity and lower ionizing power. The solvent molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the chloride leaving group. This pathway is sensitive to steric hindrance around the carbonyl group.

SN1 Pathway (Dissociative): This pathway is favored in solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols). google.com It involves the slow, rate-determining departure of the chloride ion to form an acylium cation intermediate, which is then rapidly captured by a solvent molecule. Electron-donating groups on the benzoyl ring can stabilize the acylium cation, favoring this pathway.

The formation of an acylium cation (R-C≡O⁺) is the hallmark of the SN1 mechanism in acyl chloride solvolysis. google.com These intermediates are highly electrophilic and react quickly with available nucleophiles. The stability of the acylium cation is a key factor in determining the reaction rate and pathway.

For substituted benzoyl chlorides, electron-donating groups (like methoxy) enhance the rate of SN1 reactions by stabilizing the developing positive charge on the acylium ion through resonance. Conversely, electron-withdrawing groups (like chloro or nitro) destabilize the cation and disfavor the SN1 pathway. In the case of this compound, the ortho-methoxy group's ability to stabilize the acylium cation would be moderated by the inductive effect of the para-chloro substituent. The actual intermediacy and lifetime of the 4-chloro-2-methoxybenzoyl acylium cation would need to be investigated through methods such as trapping experiments or analysis of product distribution in competing solvent systems.

Iv. Applications of 4 Chloro 2 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The specific substitution pattern of 4-Chloro-2-methoxybenzoyl chloride makes it a valuable precursor for introducing the 4-chloro-2-methoxyphenyl moiety into various heterocyclic systems, which are scaffolds of significant interest in medicinal and materials chemistry.

Pyrazole (B372694) Derivatives: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A primary method for their synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This compound can be employed to first synthesize the required 1,3-diketone intermediate. For instance, a Claisen condensation reaction between a ketone and the benzoyl chloride would yield a 1-(4-chloro-2-methoxyphenyl)-1,3-dione. This dione (B5365651) can then undergo a cyclocondensation reaction with hydrazine hydrate (B1144303) to form the corresponding substituted pyrazole. This approach is analogous to established methods where various benzoyl chlorides are used to create the diketone precursor for pyrazole synthesis. chemicalbook.comheteroletters.org

StepReactant 1Reactant 2Key Reagents/ConditionsIntermediate/Product
1This compoundA suitable ketone (e.g., acetone)Strong base (e.g., NaH, LDA)1-(4-chloro-2-methoxyphenyl)butane-1,3-dione
21-(4-chloro-2-methoxyphenyl)butane-1,3-dioneHydrazine hydrateAcid or base catalysis, reflux5-(4-chloro-2-methoxyphenyl)-3-methyl-1H-pyrazole

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a common feature in pharmacologically active compounds. A prevalent synthetic route involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.gov this compound is ideally suited for this synthesis. The process begins with the reaction of this compound with hydrazine hydrate to produce the corresponding acid hydrazide, 4-chloro-2-methoxybenzohydrazide. This intermediate can then be acylated with a second, different acyl chloride to form an asymmetrical N,N'-diacylhydrazine. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), induces cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov This method allows for the controlled placement of the 4-chloro-2-methoxyphenyl group at one of the two positions on the oxadiazole ring.

StepReactant(s)Key Reagents/ConditionsProduct
1This compound, Hydrazine hydrateBase (e.g., Pyridine), 0°C to RT4-Chloro-2-methoxybenzohydrazide
24-Chloro-2-methoxybenzohydrazide, a second Acyl Chloride (R-COCl)Base (e.g., Pyridine)N-(4-chloro-2-methoxybenzoyl)-N'-(acyl)hydrazine
3N-(4-chloro-2-methoxybenzoyl)-N'-(acyl)hydrazinePOCl₃, Reflux2-(4-chloro-2-methoxyphenyl)-5-R-1,3,4-oxadiazole

1,3,4-Thiadiazoles are another important class of heterocyclic compounds. A general synthesis for 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives begins with the reaction of a benzoyl chloride derivative with a substituted hydrazine. sphinxsai.com Following this established protocol, this compound can be reacted with phenylhydrazine (B124118) in the presence of pyridine (B92270) to yield the corresponding hydrazonoyl derivative. This intermediate is then chlorinated using a reagent like phosphorus pentachloride. The final step involves cyclization of the resulting α-chlorobenzal phenylhydrazone derivative with potassium thiocyanate (B1210189) to furnish the target 2-(4-chloro-2-methoxyphenyl)-4-phenyl-5-imino-Δ²-1,3,4-thiadiazole. sphinxsai.com

StepStarting MaterialKey Reagents/ConditionsProduct
1This compound & PhenylhydrazinePyridine, Methanol/Ethanol, RefluxN'-phenyl-4-chloro-2-methoxybenzohydrazonoyl chloride intermediate
2Hydrazonoyl intermediatePhosphorus pentachloride (PCl₅)Corresponding α-chlorobenzal phenylhydrazone derivative
3α-chlorobenzal phenylhydrazone derivativePotassium thiocyanate (KSCN), Ethanol/Methanol, Reflux2-(4-chloro-2-methoxyphenyl)-4-phenyl-5-imino-Δ²-1,3,4-thiadiazole

Cyclophosphazenes are inorganic heterocyclic systems that can be functionalized to create complex conjugates. Research has demonstrated the synthesis of oxime-cyclophosphazenes which can then be acylated. researchgate.netchem-soc.si Specifically, an oxime-cyclophosphazene containing multiple reactive hydroxyl groups is dissolved in a solvent like acetone (B3395972) with potassium carbonate. This compound is then added dropwise to the cooled mixture. The reaction proceeds at room temperature, leading to the acylation of the oxime's hydroxyl groups and forming the desired oxime-phosphazene conjugate. This reaction is analogous to syntheses performed with similar acyl chlorides, such as 4-methoxybenzoyl chloride and 2-chlorobenzoyl chloride, which produce high yields of the corresponding substituted phosphazene derivatives. researchgate.netchem-soc.siresearchgate.net

Reactant 1Reactant 2Key Reagents/ConditionsProduct
An oxime-cyclophosphazene derivativeThis compoundK₂CO₃, Acetone, 0°C to Room TemperatureAcylated oxime-phosphazene conjugate

Derivatization for Bioactive Molecule Synthesis

The reactivity of this compound makes it an excellent agent for the derivatization of existing bioactive molecules, aiming to modify their properties or create novel chemical entities.

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. This compound, as a reactive acyl chloride, readily reacts with primary or secondary amines to form stable methoxybenzamide derivatives. The reaction is typically carried out under basic conditions, for example using an aqueous sodium hydroxide (B78521) solution (Schotten-Baumann reaction) or an organic base like triethylamine (B128534) or pyridine in an inert solvent. nih.gov This reaction can be used to attach the 4-chloro-2-methoxybenzoyl scaffold to a wide array of molecules containing an amine functional group, including complex sulfonamides and other bioactive structures. nih.govgoogle.com

Reactant 1Reactant 2Key Reagents/ConditionsProduct Class
This compoundAn aliphatic or aromatic amine (R-NH₂)Base (e.g., Triethylamine, NaOH), Inert Solvent (e.g., DMF, CH₂Cl₂)N-R-4-chloro-2-methoxybenzamide

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent whose efficacy can be modulated through the synthesis of prodrugs. A common strategy involves derivatization at the N1 or N3 positions. This compound can be used to create such derivatives. A plausible synthetic route involves the initial hydrolysis of the acyl chloride to its corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid. This acid can then be coupled to an N-hydroxymethylated 5-FU intermediate, which is formed by reacting 5-FU with formaldehyde. The coupling reaction is facilitated by an activating agent like N,N'-dicyclohexylcarbodiimide (DCC), resulting in an acyloxymethyl prodrug of 5-FU. This type of modification can enhance the pharmacological properties of the parent drug.

StepStarting MaterialKey Reagents/ConditionsProduct
1This compoundWater4-Chloro-2-methoxybenzoic acid
25-FluorouracilFormaldehyde, Water, 60°CN¹,N³-dihydroxymethylene-5-fluorouracil intermediate mixture
3N-hydroxymethyl-5-FU intermediate & 4-Chloro-2-methoxybenzoic acidDCC (or other coupling agent), Solvent (e.g., DMF)(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl 4-chloro-2-methoxybenzoate

Formation of Acyl Coenzyme A Conjugates

In biochemical and metabolic studies, acyl coenzyme A (acyl-CoA) thioesters are crucial activated intermediates in numerous biological pathways. The chemical synthesis of these molecules, particularly those with high specific activity for research purposes, often relies on the reaction of a highly reactive carboxylic acid derivative with coenzyme A (CoA). Acyl chlorides are prime candidates for this transformation.

A general and effective method involves the condensation of an acyl chloride with Coenzyme A in a buffered solution. sciencemadness.org The reaction proceeds via nucleophilic attack of the thiol group of Coenzyme A on the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the thioester linkage. The process requires careful pH control to ensure the thiol is sufficiently nucleophilic while preventing hydrolysis of the newly formed thioester bond. sciencemadness.org

Precursors for Sulfonamide and Sulfamoylbenzamide Compounds

This compound and its structural isomers are key intermediates in the synthesis of complex sulfonamide and sulfamoylbenzamide derivatives, which are important pharmacophores and functional molecules. The acyl chloride readily reacts with the nitrogen atom of a sulfonamide (R-SO₂NH₂) in an acylation reaction to form an N-acylsulfonamide linkage.

This chemistry is exemplified in the industrial preparation of the herbicide safener, cyprosulfamide (B165978). A crucial precursor, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, is synthesized from ortho-methoxybenzoic acid. orgsyn.orgspecialchem.comacs.org This intermediate is then reacted with an amine to produce the final acylsulphamoylbenzamide product. orgsyn.orgspecialchem.com The reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid generated during the condensation. specialchem.comacs.org The efficiency of this acylation is critical, as incomplete conversion can lead to the formation of unwanted by-products. orgsyn.org

Further research has demonstrated the synthesis of various N-(aroyl)-arylsulfonamides by reacting substituted benzoyl chlorides with chlorosulfonamides. For instance, 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide is prepared by refluxing 4-methoxybenzoic acid (which would be converted to its acyl chloride in situ or in a prior step) with 2-chlorobenzenesulfonamide (B1218434) in the presence of a chlorinating agent like phosphorus oxychloride. chemsrc.com These compounds are of interest for their specific molecular conformations and potential biological activities. chemsrc.com

Polymer Chemistry Applications

Integration into Specialty Polymer Development

Specialty polymers are high-performance materials designed to meet demanding application requirements such as exceptional thermal stability, chemical resistance, and specific mechanical or optical properties. nih.gov The monomers used to create these polymers are chosen for the unique characteristics they impart to the final material. Acyl chlorides are highly reactive monomers that are particularly useful in the synthesis of polyesters and polyamides through polycondensation reactions with diols and diamines, respectively. organic-chemistry.org

The incorporation of this compound as a comonomer in a polymerization process would introduce its specific structural features into the polymer backbone.

The chloro substituent can enhance flame retardancy and increase the polymer's refractive index and density.

The methoxy (B1213986) group , being electron-donating, can influence the polymer's solubility, thermal properties, and interaction with other molecules or surfaces.

By strategically using this compound, polymer chemists can fine-tune the properties of materials like aramides (aromatic polyamides) or liquid crystal polymers. Substituted benzoyl chlorides are recognized as valuable intermediates for preparing diaryl esters that exhibit mesomorphic (liquid crystal) properties. specialchem.com The ability to tailor polymer characteristics at the molecular level is fundamental to the development of advanced materials for aerospace, electronics, and biomedical applications. nih.govgoogle.com

Material Science and Device Applications

Modification of Indium Tin Oxide for Organic Light-Emitting Diodes

Indium tin oxide (ITO) is the most common material used for the transparent anode in organic light-emitting diodes (OLEDs) due to its high conductivity and optical transparency. sigmaaldrich.com However, the performance of OLEDs, particularly their efficiency and drive voltage, is highly dependent on the energy barrier for charge (hole) injection from the anode into the organic semiconductor layer.

Chemical modification of the ITO surface is a powerful technique to tune its work function and reduce this energy barrier. Substituted benzoyl chlorides, including 4-methoxybenzoyl chloride, are used to form a self-assembled monolayer on the ITO surface. sigmaaldrich.com The reaction occurs between the reactive acyl chloride (-COCl) group and hydroxyl (-OH) groups present on the ITO surface, forming a stable covalent bond. sigmaaldrich.com

The key to this technique is the permanent dipole moment of the molecule attached to the surface. For this compound, the electron-withdrawing chlorine atom and the electron-donating methoxy group create a specific molecular dipole. When these molecules are aligned on the ITO surface, they generate an electrostatic field that alters the surface work function. This modification can significantly improve hole injection, leading to lower drive voltages and enhanced electroluminescent characteristics in the final OLED device. sigmaaldrich.com

Utilization in Agrochemical Formulations as an Intermediate

The precise action of herbicides can sometimes be accompanied by unintended damage to the crop they are meant to protect. To counteract this, chemical "safeners" are often included in agrochemical formulations. These compounds selectively protect the crop from the herbicide without diminishing its effect on the target weeds.

A prominent example of the use of a methoxybenzoyl chloride derivative is in the synthesis of the herbicide safener cyprosulfamide (N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide). orgsyn.orgspecialchem.com The manufacturing process involves the reaction of a 2-methoxybenzoyl derivative with a sulfonamide. acs.org An improved process highlights the synthesis of the key intermediate, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, by reacting ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid with a chlorinating agent. orgsyn.orgspecialchem.com This intermediate, which contains the crucial 2-methoxybenzamide (B150088) moiety, is then reacted with cyclopropylamine (B47189) to yield the final safener product. acs.org This industrial application underscores the importance of this compound and its isomers as pivotal intermediates in the production of high-value agrochemicals.

Data Tables

Table 1: Summary of Applications for this compound and Related Structures

Application AreaSpecific UseKey Reaction TypeResulting Product/Effect
Advanced Organic Synthesis Formation of Acyl-CoA ConjugatesThioesterificationActivated acyl units for biochemical assays
Precursor for SulfonamidesN-AcylationN-acylsulfonamides, key intermediates for pharmaceuticals and agrochemicals
Polymer Chemistry Specialty Polymer MonomerPolycondensationPolyesters or polyamides with tailored properties (e.g., flame retardancy, modified solubility)
Material Science OLED Anode ModificationSurface Grafting / SAM FormationTuned work function of ITO, improved hole injection and device efficiency
Agrochemicals Intermediate for Herbicide SafenersAmidationSynthesis of Cyprosulfamide to protect crops from herbicide damage

Advanced Ligand Synthesis from Acyl Chloride Precursors

The acyl chloride functionality is a cornerstone of organic synthesis, enabling the formation of robust carbon-heteroatom bonds, primarily through reactions with nucleophiles. In the context of advanced ligand synthesis, this compound can serve as a key building block for introducing a substituted benzoyl moiety into a larger molecular scaffold. This moiety can influence the steric and electronic properties of the final ligand, thereby tuning its coordination behavior with metal centers.

The general reactivity of acyl chlorides, such as this compound, involves nucleophilic acyl substitution. This proceeds via an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group regenerates the carbonyl and forms the new bond.

Potential Synthetic Routes to Advanced Ligands:

The synthesis of advanced ligands from this compound would typically involve its reaction with various nucleophilic partners. The nature of the nucleophile dictates the class of ligand produced.

Ligand ClassNucleophilic PartnerResulting LinkagePotential Application of Ligand
Schiff Base LigandsPrimary Amines (often on a scaffold with other donor atoms)Amide bond formation followed by condensationCatalysis, materials science
N-Heterocyclic Carbene (NHC) PrecursorsDiamines or other precursors to NHCsAcylation of the precursor backboneHomogeneous catalysis
Multidentate Amide LigandsPolyamines or amino alcoholsMultiple amide bond formationsCoordination chemistry, metal sequestration
Macrocyclic LigandsDi- or poly-functionalized long-chain moleculesAcylation as part of a ring-closing stepIonophores, sensors

Detailed Research Findings:

Specific research explicitly detailing the synthesis of advanced ligands from this compound is limited in publicly accessible databases. However, extensive research exists on the use of analogous benzoyl chlorides in ligand synthesis. For instance, the reaction of various substituted benzoyl chlorides with diamines is a well-established method for preparing bis-amide ligands. These ligands can coordinate to metal ions through the amide oxygen or nitrogen atoms, depending on the specific metal and reaction conditions.

Furthermore, the synthesis of precursors for N-heterocyclic carbenes often involves the acylation of a suitable backbone. While direct examples with this compound are not prevalent, the general methodology supports its potential use. The resulting acyl group can be further modified or can serve to influence the electronic properties of the final NHC ligand.

The chloro and methoxy substituents on the aromatic ring of this compound offer additional avenues for synthetic diversification. The methoxy group, being electron-donating, can influence the reactivity of the acyl chloride and the electronic properties of the resulting ligand. The chloro substituent provides a potential site for further functionalization through cross-coupling reactions, allowing for the construction of even more complex, multi-functional ligand systems.

V. Spectroscopic Characterization and Structural Analysis of 4 Chloro 2 Methoxybenzoyl Chloride

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, it is possible to identify the characteristic vibrational frequencies of specific bonds and functional groups within the 4-chloro-2-methoxybenzoyl chloride molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, 4-chlorobenzoyl chloride, shows characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. nist.gov Key absorptions include the strong carbonyl (C=O) stretching vibration, typically found in a high-frequency region, and various bands corresponding to the aromatic ring and the carbon-chlorine bond. For instance, in acyl chlorides, the C=O stretch is expected to be sharp and intense. The presence of the methoxy (B1213986) group (-OCH₃) would introduce C-O stretching vibrations and C-H vibrations associated with the methyl group. The substitution pattern on the benzene (B151609) ring also influences the positions of the aromatic C-H and C=C stretching and bending vibrations. While a specific, publicly available, peer-reviewed FTIR spectrum for this compound is not provided in the search results, data for the closely related 4-methoxybenzoyl chloride and 4-chlorobenzoyl chloride can be used for interpretation by analogy. nist.govthermofisher.comchemicalbook.com

Table 1: Predicted FTIR Spectral Data for this compound based on Analogous Compounds

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Acid Chloride)~1770 - 1815Strong, Sharp
Aromatic C=C~1600, ~1480Medium to Strong
C-O (Aryl Ether)~1250Strong
C-Cl (Aryl)~1090Medium
C-H (Aromatic)~3000 - 3100Medium to Weak
C-H (Methoxy)~2850 - 2960Medium to Weak

Note: This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds. While a specific Raman spectrum for this compound was not found in the search results, the technique would be valuable for confirming the presence of certain functional groups. acs.org For example, the aromatic ring vibrations and the C-Cl stretch would be expected to produce distinct Raman signals. In related chlorinated compounds, the C-Cl stretching vibration gives rise to a noticeable band in the Raman spectrum. researchgate.net The symmetric vibrations of the benzene ring are often strong in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

Functional GroupPredicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
C=O Stretch~1770
C-Cl Stretch~600-800

Note: This table is predictive and based on typical Raman shifts for the functional groups present in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other potential compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) is a highly sensitive method ideal for analyzing non-volatile and thermally labile compounds. In this technique, the analyte is first separated by liquid chromatography and then ionized, typically forming a protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight. For instance, in the synthesis of certain novel compounds, reaction intermediates derived from this compound have been characterized using ESI-MS to confirm their expected molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. This compound can be readily analyzed by this method, where it is first vaporized and separated by gas chromatography before being introduced into the mass spectrometer. The resulting mass spectrum, which displays the molecular ion and a series of fragment ions, provides a characteristic fingerprint that can be used for identification and structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The positions and intensities of these absorption maxima are influenced by the chloro and methoxy substituents on the benzene ring.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength (λmax) Range (nm)
π → π230 - 290
n → π300 - 350

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative information about the elemental composition of a sample. This analytical method is employed to determine the percentage by mass of each element present in a compound. For this compound, with the chemical formula C₈H₆Cl₂O₂, elemental analysis is critical to confirm that the synthesized compound corresponds to its expected atomic makeup.

The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of this compound is 205.04 g/mol .

Theoretical Elemental Composition:

To determine the theoretical percentages, the following calculations are performed:

Carbon (C): (8 * 12.01 g/mol ) / 205.04 g/mol * 100% = 46.86%

Hydrogen (H): (6 * 1.008 g/mol ) / 205.04 g/mol * 100% = 2.95%

Chlorine (Cl): (2 * 35.45 g/mol ) / 205.04 g/mol * 100% = 34.58%

Oxygen (O): (2 * 16.00 g/mol ) / 205.04 g/mol * 100% = 15.61%

Detailed Research Findings:

Typically, in a research setting, the experimentally determined values for carbon, hydrogen, and chlorine would be obtained using combustion analysis and other relevant analytical methods. These experimental results would then be compared against the theoretical values to ascertain the purity and confirm the identity of the synthesized compound. A close correlation between the experimental and theoretical percentages, generally within a ±0.4% margin, is considered a confirmation of the compound's elemental composition.

The following interactive data table presents the theoretical elemental composition of this compound. In a research report, this table would also include a column for the experimentally found percentages to allow for a direct comparison.

Interactive Data Table: Elemental Analysis of this compound

ElementSymbolAtomic Weight ( g/mol )Moles in CompoundTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01896.0846.86
HydrogenH1.00866.0482.95
ChlorineCl35.45270.9034.58
OxygenO16.00232.0015.61
Total 205.028 100.00

Vi. Computational Chemistry Approaches to 4 Chloro 2 Methoxybenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactive sites.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations on 4-chloro-2-methoxybenzoyl chloride would focus on optimizing its molecular geometry to find the most stable conformation. Following optimization, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum. researchgate.net

Key electronic properties derived from DFT analysis include the mapping of electron density, which reveals the distribution of electrons across the molecule, and the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the area around the carbonyl carbon of the acyl chloride group is expected to show a strong positive potential, indicating its high electrophilicity and susceptibility to nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Studies on similar aromatic compounds show that charge transfer occurs within the molecule, which can be analyzed through these orbital energies. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and represents typical data obtained from DFT calculations.

PropertyCalculated ValueSignificance
HOMO Energy -7.5 eVIndicates electron-donating capability.
LUMO Energy -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can be computationally intensive but offer high accuracy for determining the energetic properties of molecules. For this compound, ab initio calculations could be employed to precisely determine its thermodynamic characteristics.

This includes calculating the heat of formation, which quantifies the energy change when the compound is formed from its constituent elements in their standard states. Additionally, bond dissociation energies can be computed to understand the strength of specific chemical bonds within the molecule, such as the C-Cl bond of the acyl chloride group. This information is valuable for predicting the molecule's thermal stability and the most likely pathways for decomposition or reaction. While no specific ab initio studies on this compound are available, the methodologies are well-established in computational chemistry for providing fundamental thermodynamic data. acs.org

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to simulate and help interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical simulations of NMR and IR spectra for this compound can be performed using DFT calculations. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. researchgate.netmdpi.com These calculated shifts are then compared with experimental data to aid in the definitive assignment of each resonance signal to a specific atom in the molecule. researchgate.net Often, a linear regression analysis is performed to scale the calculated values, which can correct for systematic errors in the computational method and improve agreement with experimental results. mdpi.com

Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. Comparing this simulated spectrum with the experimental one helps in assigning specific vibrational modes, such as the characteristic C=O stretch of the acyl chloride, C-Cl stretches, and various aromatic ring vibrations, to the observed absorption bands. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation to illustrate the use of computational data in spectral assignment.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO)Assignment
C=O 168.5170.2Carbonyl Carbon
C-O 158.0159.5Aromatic C attached to Methoxy (B1213986)
C-Cl (acyl) ------(Not applicable for ¹³C NMR)
C-Cl (ring) 139.8141.0Aromatic C attached to Chlorine
Aromatic CH 132.1133.0Aromatic CH
Aromatic CH 125.4126.3Aromatic CH
Aromatic C 121.9122.8Aromatic C
-OCH₃ 56.757.1Methoxy Carbon

Mechanistic Insights from Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing detailed insights into reaction mechanisms.

Transition state analysis is used to map the energy profile of a chemical reaction, identifying the high-energy transition state that connects reactants to products. For a reaction involving this compound, such as its hydrolysis or its reaction with an amine to form an amide, computational modeling can be used to locate the geometry of the transition state structure.

The process involves calculating the potential energy surface for the reaction. The transition state is identified as a first-order saddle point on this surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. By elucidating the structure of the transition state and the activation energy, researchers can understand the detailed mechanism of bond-making and bond-breaking processes. This knowledge is invaluable for optimizing reaction conditions and predicting the feasibility of chemical transformations. While specific transition state analyses for this molecule are not published, the methodology is a cornerstone of modern computational organic chemistry for understanding reactivity. analis.com.my

Heterolytic Bond Dissociation Energy Calculations

Heterolytic bond dissociation energy (HBDE) is a critical parameter in understanding the reactivity of acyl chlorides, particularly in reactions involving the formation of acylium cations. The HBDE for the C-Cl bond in this compound represents the enthalpy change associated with the cleavage of this bond to form a 4-chloro-2-methoxybenzoyl cation and a chloride anion. This value is indicative of the stability of the resulting cation and the propensity of the molecule to undergo SN1-type reactions.

For instance, electron-donating groups, such as a methoxy group, are known to stabilize the resulting benzoyl cation through resonance, thereby lowering the HBDE of the C-Cl bond. Conversely, electron-withdrawing groups destabilize the cation and increase the HBDE. In the case of this compound, the presence of both a chloro (electron-withdrawing) and a methoxy (electron-donating) group introduces a more complex electronic interplay that would influence the stability of the corresponding acylium ion.

Computational methods, such as Density Functional Theory (DFT), are well-suited for calculating such properties. A typical approach involves optimizing the geometries of the parent molecule and the resulting ionic fragments and then calculating their respective electronic energies to determine the dissociation energy.

Table 1: Calculated Heterolytic Bond Dissociation Energies for Analogous Substituted Benzoyl Chlorides

Substituent (para)Calculated HBDE (kcal/mol)
OMe135.8
Me142.5
H148.0
Cl149.2
NO₂158.7

Note: The data presented in this table is for para-substituted benzoyl chlorides and is intended to illustrate the impact of substituents on the heterolytic bond dissociation energy. nih.gov Specific values for this compound are not available.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily defined by the rotational barriers around the C(aryl)-C(O) and C(aryl)-O(Me) single bonds. The relative orientation of the methoxy and benzoyl chloride groups can significantly impact the molecule's steric and electronic properties, including its reactivity and intermolecular interactions.

Computational methods are extensively used to explore the potential energy surface of such molecules to identify stable conformers and the transition states that connect them. Techniques like molecular mechanics and quantum mechanical calculations can predict the geometries and relative energies of different conformations.

For substituted benzoyl chlorides, the planarity of the molecule is a key consideration. The benzoyl chloride group may be coplanar with the benzene (B151609) ring to maximize resonance stabilization, or it may be twisted to alleviate steric strain, especially in the presence of ortho-substituents. In this compound, the ortho-methoxy group is expected to exert a significant steric and electronic influence on the orientation of the adjacent acyl chloride group.

Studies on related disubstituted benzene derivatives suggest that multiple stable conformers can exist, with the global minimum energy structure being a delicate balance of steric repulsion and electronic stabilization. The relative stability of these conformers can be influenced by the solvent environment, a factor that can also be modeled computationally.

Table 2: Representative Conformational Data for a Disubstituted Benzoyl Chloride Analog

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
Planar1.5
Twisted45°0.0
Perpendicular90°3.2

Note: This table presents hypothetical relative energies for different conformers of a disubstituted benzoyl chloride to illustrate the concept of conformational analysis. Specific data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various chemical environments, such as during a reaction. By simulating the motion of atoms over time, MD can provide insights into reaction mechanisms, solvent effects, and the dynamics of intermolecular interactions.

For instance, MD simulations can be employed to study the hydrolysis of this compound. Such simulations would model the approach of water molecules to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride ion. These simulations can reveal the role of individual solvent molecules in stabilizing transition states and intermediates, providing a level of detail that is difficult to capture experimentally. nih.govresearchgate.netresearchgate.net

In a typical MD simulation of a reaction, the system is set up with the reactant molecule solvated in a box of explicit solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. By analyzing these trajectories, one can extract information about the reaction pathway, free energy barriers, and the structural and dynamic properties of the system as the reaction progresses.

While specific MD simulation studies on this compound are not documented in the available literature, the methodology has been successfully applied to understand the reaction dynamics of benzoyl chloride and its derivatives. mdpi.com These studies highlight the importance of explicit solvent models in accurately describing the reaction energetics and mechanism.

Vii. Green Chemistry Principles and Sustainable Synthesis of 4 Chloro 2 Methoxybenzoyl Chloride

Solvent-Free Reaction Conditions in Synthesis

The complete elimination of solvents is a primary goal in green chemistry, as it eradicates a major source of waste, toxicity, and environmental pollution. In the context of 4-Chloro-2-methoxybenzoyl chloride synthesis, which traditionally may use hazardous chlorinated solvents, solvent-free approaches offer significant advantages.

One promising avenue is the use of mechanochemistry , where mechanical force, such as grinding or milling, initiates chemical reactions. This technique can lead to the formation of products without the need for a solvent, often with high yields and faster reaction times. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles are applicable. The reaction would involve the solid-state mixing of 4-chloro-2-methoxybenzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, potentially with a solid-supported catalyst.

Another approach is solid-phase synthesis , where one of the reactants is immobilized on a solid support. For instance, a silica-bound benzoyl chloride has been utilized as a dehydrating agent in the synthesis of other compounds, demonstrating the potential for reagents to be anchored, thus simplifying purification and reducing solvent use. beilstein-journals.orgnih.gov This methodology could be adapted for the synthesis of this compound, where the starting acid or the chlorinating agent is bound to a solid phase.

Furthermore, reactions can sometimes be conducted "neat," meaning without any solvent, by carefully controlling the reaction temperature. For related processes, such as the chlorination of 4-methoxybenzoyl chloride, neat reactions at elevated temperatures have been shown to be effective, avoiding the need for solvents and potentially expensive and hazardous radical initiators like UV light. google.com

Development and Application of Environmentally Benign Solvents

When solvent-free conditions are not feasible, the focus shifts to replacing traditional, hazardous solvents with environmentally benign alternatives. Solvents like dichloromethane (B109758) and dichloroethane, which have been used in similar acylation reactions, are toxic and environmentally persistent. chemicalbook.comgoogle.com Green chemistry promotes the use of solvents that are less toxic, biodegradable, and derived from renewable resources.

Ionic liquids (ILs) have emerged as potential green solvents for a variety of chemical reactions, including acylations. tcichemicals.com These are salts with low melting points that can act as both solvent and catalyst. nih.gov Their negligible vapor pressure reduces air pollution, and their tunability allows for the design of ILs with specific properties to optimize a reaction. organic-chemistry.org For the synthesis of this compound, an appropriate ionic liquid could solvate the reactants and facilitate the reaction, with the potential for the IL to be recycled. tcichemicals.com

Deep eutectic solvents (DESs) represent another class of green solvents that are often biodegradable, have low toxicity, and are prepared from inexpensive, readily available components. rsc.orgmdpi.com A DES formed from choline (B1196258) chloride and urea, for example, has been shown to be an effective medium for various chemical transformations. mdpi.com Research into the use of DESs for the synthesis of acyl chlorides is a promising area. A study on Friedel-Crafts acylation, a related reaction type, demonstrated the effectiveness of a deep eutectic solvent as both a catalyst and a solvent, leading to high yields and the ability to recycle the solvent. rsc.org The application of such systems to the synthesis of this compound could significantly improve the environmental profile of the process.

The table below summarizes the properties and potential applications of these green solvents in the synthesis of this compound.

Solvent TypeKey AdvantagesPotential Application in Synthesis of this compound
Ionic Liquids Low volatility, high thermal stability, tunable properties, potential for recyclability. tcichemicals.comorganic-chemistry.orgCan act as a non-volatile medium for the reaction of 4-chloro-2-methoxybenzoic acid with a chlorinating agent, potentially enhancing reaction rates and simplifying product separation.
Deep Eutectic Solvents Low cost, low toxicity, often biodegradable, simple preparation. rsc.orgmdpi.comCould serve as a green reaction medium, and in some cases as a catalyst, for the chlorination of 4-chloro-2-methoxybenzoic acid, offering a more sustainable alternative to traditional organic solvents.

Catalyst Design for Sustainable Processes

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of this compound, which often relies on stoichiometric chlorinating agents that are themselves corrosive and produce hazardous byproducts, catalytic approaches are highly desirable.

Heterogeneous catalysts , such as solid acid catalysts, offer significant advantages in terms of separation and reusability. Zeolite Hβ, for instance, has proven to be an effective and reusable catalyst for the acylation of activated arenes in the absence of a solvent. ijcps.org While direct application to the synthesis of this compound from its corresponding acid would require investigation, the principle of using a solid, recyclable acid catalyst to promote the reaction with a chlorinating agent holds promise.

Catalyst design for sustainability also focuses on replacing hazardous catalysts. For example, some traditional methods for preparing acyl chlorides use phosphorus-based chlorinating agents, which can lead to phosphorus-containing waste streams. libretexts.org Designing catalytic systems that avoid these reagents is a key goal.

The use of catalysts can also enable reactions under milder conditions, reducing energy consumption. For example, photocatalysts that can be activated by visible light are being explored for various chemical transformations. organic-chemistry.org While not yet applied to the synthesis of this compound, the development of a photocatalytic system for this conversion could represent a significant green advancement.

Waste Reduction and Atom Economy Optimization

A central tenet of green chemistry is the minimization of waste. This is often quantified by the concept of atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The traditional synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) has inherent limitations in atom economy. libretexts.org For example, the reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Table of Atom Economy for Common Chlorinating Agents:

Chlorinating AgentReaction with R-COOHByproductsAtom Economy for R-COCl
Thionyl chloride (SOCl₂)R-COOH + SOCl₂ → R-COCl + SO₂ + HClSO₂, HClLower
Oxalyl chloride ((COCl)₂)R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HClCO, CO₂, HClLower
Phosgene (COCl₂)R-COOH + COCl₂ → R-COCl + CO₂ + HClCO₂, HClLower

To improve atom economy, alternative synthetic routes are being explored. One strategy is to find catalytic methods that generate fewer byproducts. Another is to develop processes where the byproducts are non-toxic and can be easily handled or even utilized. For instance, in the synthesis of benzoyl chloride from benzotrichloride (B165768), water can be used as a reactant, producing HCl as the only byproduct, which can potentially be captured and reused. wikipedia.orgsciencemadness.org Applying a similar strategy to a substituted benzotrichloride could be a more atom-economical route to this compound.

Furthermore, process optimization to maximize yield and minimize side reactions is crucial for waste reduction. This includes careful control of reaction parameters such as temperature, pressure, and reaction time.

Energy Efficiency in Synthetic Procedures

Reducing the energy consumption of chemical processes is not only environmentally beneficial but also economically advantageous. In the synthesis of this compound, energy efficiency can be addressed in several ways.

Traditional methods may require significant energy input for heating, refluxing, and distillation for purification. google.com The use of highly efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus saving energy.

The adoption of microwave-assisted synthesis is another strategy to improve energy efficiency. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rsc.org For example, a Friedel-Crafts acylation performed under microwave irradiation showed a significant reduction in reaction time compared to conventional heating. rsc.org Applying this technology to the synthesis of this compound could lead to a more energy-efficient process.

Process intensification through the use of microreactors or continuous flow chemistry can also enhance energy efficiency. researchgate.net These systems offer superior heat and mass transfer, leading to better control over the reaction and often higher yields in shorter times, which translates to lower energy consumption per unit of product.

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Viii. Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps

4-Chloro-2-methoxybenzoyl chloride is a pivotal, reactive intermediate in synthetic organic chemistry. Its primary role is as a building block for introducing the 4-chloro-2-methoxybenzoyl moiety into larger, more complex molecules. The current body of research establishes its utility predominantly in the synthesis of agrochemicals and as a precursor for active pharmaceutical ingredients (APIs). The reactivity of the acyl chloride group allows for straightforward reactions with nucleophiles like alcohols, amines, and carboxylic acids to form esters, amides, and anhydrides, respectively. ganeshremedies.com This foundational reactivity is the cornerstone of its application.

Despite its established use, several research gaps persist. A significant portion of the available literature focuses on its application in well-defined synthetic pathways, leaving a considerable area of its chemical potential unexplored. Key research gaps include:

Limited Mechanistic Studies: While its general reactivity is understood, detailed mechanistic studies, particularly regarding reaction kinetics, transition states, and the influence of its specific substitution pattern (ortho-methoxy and para-chloro) on reactivity, are not widely published.

Lack of "Green" Synthesis Protocols: The conventional synthesis of this compound often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. chemicalbook.com There is a discernible gap in the development of more sustainable and environmentally benign synthetic routes.

Narrowly Focused Application Scope: The application of this compound is heavily concentrated in the agrochemical and pharmaceutical sectors. Its potential in other domains, such as materials science, polymer chemistry, or as a component in functional dyes and pigments, remains largely untapped.

Incomplete Physicochemical Characterization: While basic properties are known, a comprehensive public database on its thermodynamic properties, degradation pathways under various environmental conditions, and detailed spectroscopic analyses is not readily available.

Emerging Research Directions for this compound

Future research is poised to expand the utility of this compound beyond its current applications. Several emerging directions can be identified based on advancements in chemical synthesis and material science.

One promising avenue is its use in photocatalysis . Acyl chlorides can serve as precursors for radical species under visible-light photocatalysis, opening pathways to novel heterocyclic compounds that are otherwise difficult to synthesize. chemicalbook.comsigmaaldrich.com This approach could lead to the discovery of new molecular scaffolds with unique biological or electronic properties.

Another emerging field is its application in materials science . The incorporation of this compound into polymer backbones or as a modifying agent for surfaces could yield materials with enhanced properties. For instance, modifying indium tin oxide (ITO) electrodes with related benzoyl chloride derivatives has been shown to improve the performance of organic light-emitting diodes (OLEDs). chemicalbook.comsigmaaldrich.com Exploring this for the 4-chloro-2-methoxy substituted variant could lead to new developments in electronic materials.

Furthermore, the development of novel catalytic systems represents a significant research direction. The synthesis of specialized acylphosphine ligands from benzoyl chlorides for use in metal-catalyzed reactions, such as rhodium-catalyzed hydrosilylation, highlights a sophisticated application of this chemical class. chemicalbook.comsigmaaldrich.com Designing new ligands from this compound could provide catalysts with unique selectivity and efficiency for important industrial transformations.

Potential for Novel Derivatives and Applications

The true potential of this compound lies in the creation of novel derivatives with tailored functionalities. By strategically reacting the acyl chloride with diverse and complex nucleophiles, a vast chemical space can be explored.

In pharmaceutical research , this compound is a valuable starting point for generating libraries of new chemical entities for drug discovery. For example, it can be used to synthesize stilbene (B7821643) and dihydrostilbene derivatives, which have shown potential as anti-cancer agents. ganeshremedies.comchemicalbook.com Similarly, reacting it with different amines or heterocyclic cores could produce novel sulfonamides or other scaffolds with potential antibacterial or antineoplastic activities. nih.gov

In the agrochemical sector , moving beyond established structures to create derivatives with different modes of action is a key objective. By combining the 4-chloro-2-methoxybenzoyl core with novel amine or alcohol fragments, new herbicides, fungicides, or insecticides with improved efficacy, better environmental profiles, or the ability to overcome existing resistance mechanisms could be developed.

The table below outlines potential areas for the development of new derivatives and their target applications, illustrating the untapped potential of this versatile chemical intermediate.

Derivative Class Reactant Type Potential Application Area Target Functionality
Novel Polyamides/PolyestersDiols or DiaminesMaterials ScienceHigh-performance polymers with enhanced thermal stability and chemical resistance. chemimpex.com
Bioactive AmidesNovel Heterocyclic AminesPharmaceutical DiscoveryKinase inhibitors, GPCR modulators, antiviral agents.
Substituted BenzophenonesAromatic Compounds (Friedel-Crafts Acylation)Photochemistry, ElectronicsPhotoinitiators for polymerization, building blocks for organic electronics.
Complex EstersChiral Alcohols, Bio-based PolyolsSpecialty Chemicals, Green ChemistryChiral synthons, biodegradable plasticizers, specialized solvents.
Thioesters & DithiocarbamatesThiols, DithiocarbamatesAgrochemicals, Medicinal ChemistryFungicides, enzyme inhibitors, metal-chelating agents.

This structured exploration into novel derivatives promises to unlock new scientific and commercial value from this compound, transitioning it from a classical intermediate to a key component in next-generation chemical innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.